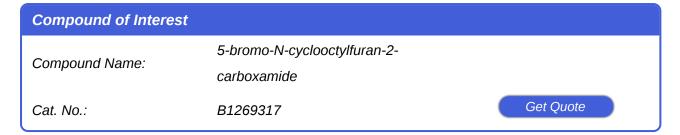


In Vitro Screening of 5-bromo-N-cyclooctylfuran-2-carboxamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening data available for the compound **5-bromo-N-cyclooctylfuran-2-carboxamide**. The information is compiled from publicly available bioassay data, offering insights into its biological activities and potential therapeutic applications. This document adheres to stringent data presentation and visualization standards to facilitate clear and effective comprehension by researchers, scientists, and drug development professionals.

Compound Profile

Identifier	Value
IUPAC Name	5-bromo-N-cyclooctylfuran-2-carboxamide
PubChem CID	762748
ChEMBL ID	CHEMBL1589508
Molecular Formula	C13H18BrNO2
Molecular Weight	300.19 g/mol
Canonical SMILES	C1CCC(CCC1)NC(=O)C2=CC=C(O2)Br



Quantitative Bioactivity Data

The following tables summarize the quantitative results from various in vitro screening assays performed on **5-bromo-N-cyclooctylfuran-2-carboxamide**.

Enzymatic Assay: Inhibition of Dipeptidyl Peptidase IV (DPP4)

PubChem BioAssay Accession ID (AID): 1504, 1631, 1782

Parameter	Value	Assay Conditions
IC50	0.891 μΜ	qHTS, substrate: Gly-Pro-AMC
PubChem Activity Score	43	-
Activity Outcome	Active	-

Cell-Based Assay: Inhibition of Plasmodium falciparum Proliferation

PubChem BioAssay Accession ID (AID): 488774, 504834

Parameter	Value	Assay Conditions
IC50	5.25 μΜ	qHTS, 96-hour incubation, luciferase reporter
PubChem Activity Score	21	-
Activity Outcome	Active	-

Experimental Protocols qHTS for Inhibitors of Dipeptidyl Peptidase IV (DPP4)

This protocol is based on the information provided in PubChem BioAssay AIDs 1504, 1631, and 1782.



Objective: To identify inhibitors of the enzymatic activity of human Dipeptidyl peptidase IV (DPP4).

Methodology: Quantitative High-Throughput Screening (qHTS).

Materials:

- Enzyme: Recombinant human DPP4.
- Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
- · Assay Buffer: Tris-HCl buffer with appropriate co-factors.
- Test Compound: **5-bromo-N-cyclooctylfuran-2-carboxamide** dissolved in DMSO.
- Microplates: 1536-well format.

Procedure:

- A solution of DPP4 enzyme in assay buffer is dispensed into the microplate wells.
- The test compound, **5-bromo-N-cyclooctylfuran-2-carboxamide**, is added to the wells at various concentrations.
- The plate is incubated for a defined period to allow for compound-enzyme interaction.
- The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.
- The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
- The fluorescence intensity is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
- The inhibition of DPP4 activity is calculated as the percentage decrease in fluorescence signal in the presence of the compound compared to a DMSO control.
- IC50 values are determined from the concentration-response curves.



qHTS for Delayed Death Inhibitors of Plasmodium falciparum

This protocol is based on the information provided in PubChem BioAssay AIDs 488774 and 504834.[1]

Objective: To identify compounds that exhibit a "delayed death" phenotype against the malaria parasite Plasmodium falciparum, indicative of apicoplast targeting.

Methodology: Cell-based quantitative High-Throughput Screening (qHTS).

Materials:

- Plasmodium falciparum Strain: A luciferase-expressing strain.
- Host Cells: Human erythrocytes.
- Culture Medium: RPMI 1640 supplemented with Albumax, sodium bicarbonate, and gentamycin.[1]
- Test Compound: **5-bromo-N-cyclooctylfuran-2-carboxamide** dissolved in DMSO.
- Luciferase Detection Reagent: Commercially available luciferase assay substrate.
- Microplates: 1536-well white solid bottom plates.

Procedure:

- Culture medium is dispensed into the microplate wells.
- The test compound is added to the wells using a pin tool.[1]
- Erythrocytes infected with the luciferase-expressing P. falciparum parasites are added to the wells.
- The plates are incubated for 96 hours at 37°C in a 5% CO2 atmosphere to allow for two generations of parasite replication.[1]

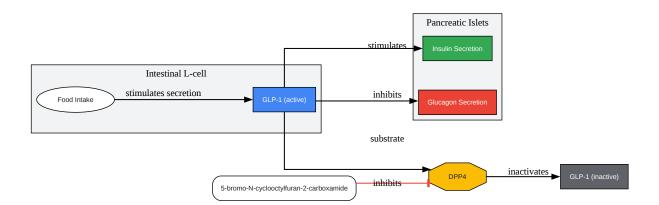


- Luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.[1]
- Luminescence is measured using a suitable plate reader.
- Inhibition of parasite growth is determined by the decrease in luminescence signal.
- IC50 values are calculated from the dose-response data.

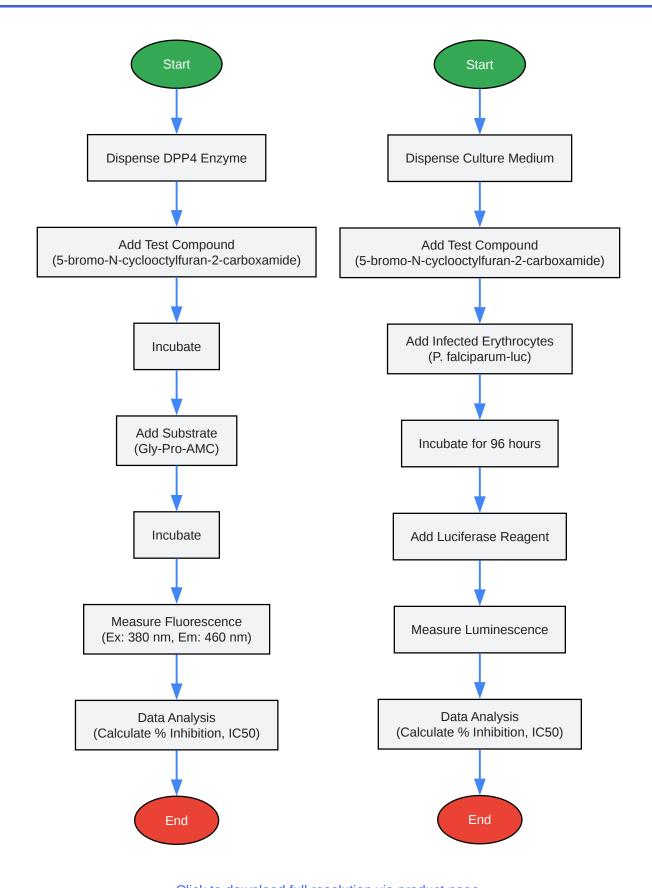
Signaling Pathways and Experimental Workflows Dipeptidyl Peptidase IV (DPP4) Signaling Pathway

Dipeptidyl peptidase-4 (DPP4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] This ultimately results in improved glycemic control.









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